BenchChemオンラインストアへようこそ!

1-(5-Bromo-4-methanesulfonyl-2-methylphenyl)-1,4-diazepane

Physicochemical profiling Medicinal chemistry SAR Lipophilicity optimization

1-(5-Bromo-4-methanesulfonyl-2-methylphenyl)-1,4-diazepane (CAS 1020722-24-0), also indexed as 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]hexahydro-1H-1,4-diazepine, is a synthetic 1,4-diazepane (homopiperazine) derivative with molecular formula C13H19BrN2O2S and molecular weight 347.27 g/mol. The compound features a seven-membered saturated diazepane ring directly N-linked to a trisubstituted phenyl core bearing 5-bromo, 2-methyl, and 4-methylsulfonyl substituents.

Molecular Formula C13H19BrN2O2S
Molecular Weight 347.27 g/mol
CAS No. 1020722-24-0
Cat. No. B1384966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-4-methanesulfonyl-2-methylphenyl)-1,4-diazepane
CAS1020722-24-0
Molecular FormulaC13H19BrN2O2S
Molecular Weight347.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N2CCCNCC2)Br)S(=O)(=O)C
InChIInChI=1S/C13H19BrN2O2S/c1-10-8-13(19(2,17)18)11(14)9-12(10)16-6-3-4-15-5-7-16/h8-9,15H,3-7H2,1-2H3
InChIKeyIGYSNLMZXSZNPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-4-methanesulfonyl-2-methylphenyl)-1,4-diazepane (CAS 1020722-24-0): Structural Identity, Physicochemical Profile, and Procurement Baseline


1-(5-Bromo-4-methanesulfonyl-2-methylphenyl)-1,4-diazepane (CAS 1020722-24-0), also indexed as 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]hexahydro-1H-1,4-diazepine, is a synthetic 1,4-diazepane (homopiperazine) derivative with molecular formula C13H19BrN2O2S and molecular weight 347.27 g/mol [1]. The compound features a seven-membered saturated diazepane ring directly N-linked to a trisubstituted phenyl core bearing 5-bromo, 2-methyl, and 4-methylsulfonyl substituents [2]. Commercially available from multiple vendors at purities ranging from ≥95% to ≥98%, this compound is primarily supplied as a research intermediate for medicinal chemistry and chemical biology applications . No biological activity has been reported for this compound in ChEMBL 20, and no clinical trial involvement has been detected [2].

Why 1-(5-Bromo-4-methanesulfonyl-2-methylphenyl)-1,4-diazepane Cannot Be Interchanged with Generic 1,4-Diazepane or Homopiperazine Analogs


The 1,4-diazepane (homopiperazine) scaffold is found across multiple therapeutic target classes—including factor Xa inhibitors, BET bromodomain binders, T-type calcium channel blockers, orexin receptor antagonists, and CB2 agonists—where even minor aryl substitution changes produce divergent potency, selectivity, and pharmacokinetic profiles [1]. The specific trisubstitution pattern of CAS 1020722-24-0 (5-Br, 2-CH3, 4-SO2CH3 on phenyl, directly N-linked to unsubstituted 1,4-diazepane) generates a unique combination of lipophilicity (computed logP = 2.069), hydrogen-bonding capacity (1 donor, 2 acceptors), and topological polar surface area (tPSA = 53 Ų) that is quantitatively distinct from its closest commercially available analogs—the 2-fluoro variant (CAS 1020722-22-8) and the sulfonyl-linked regioisomers (CAS 486422-31-5, CAS 1183118-31-1) [2]. Generic substitution without head-to-head comparative binding, functional, or ADME data therefore carries material risk of altered target engagement and unanticipated off-target profiles, particularly in bromodomain-focused or factor Xa-oriented programs where subtle aryl modifications have been shown to shift IC50 values by orders of magnitude [1].

Quantitative Differentiation Evidence: 1-(5-Bromo-4-methanesulfonyl-2-methylphenyl)-1,4-diazepane vs. Closest Commercially Available Analogs


ortho-Methyl vs. ortho-Fluoro Substitution: logP and Hydrogen-Bond Donor Count Differentiation

The target compound bears an ortho-methyl group (C2 position) on the phenyl ring, whereas its closest commercial analog CAS 1020722-22-8 carries an ortho-fluoro substituent at the same position, with all other substituents identical (5-Br, 4-SO2CH3, unsubstituted 1,4-diazepane). The ortho-methyl substitution increases lipophilicity and eliminates the fluorine atom's hydrogen-bond acceptor character. Computed logP for the target compound is 2.069 [1], while the 2-fluoro analog (MW 351.24, C12H16BrFN2O2S) is expected to exhibit lower logP due to the electronegative fluorine. The target compound additionally possesses one hydrogen-bond donor, whereas the 2-fluoro analog contains zero HBD but one additional HBA from fluorine, altering solubility, permeability, and protein-binding interaction profiles . This substitution difference is significant because the ortho position directly influences the conformational preference of the N-aryl bond in 1,4-diazepane ligands, as demonstrated across factor Xa inhibitor and BET bromodomain inhibitor series where ortho modifications shifted IC50 values by 10- to 100-fold [2].

Physicochemical profiling Medicinal chemistry SAR Lipophilicity optimization

Direct N-Phenyl vs. Sulfonyl-Bridged Connectivity: tPSA and Conformational Flexibility Differentiation

The target compound features a direct N-phenyl bond connecting the 1,4-diazepane ring to the trisubstituted aromatic core. In contrast, commercial analog CAS 486422-31-5 (1-((4-bromophenyl)sulfonyl)-4-methyl-1,4-diazepane) employs a sulfonyl (–SO2–) linker between the diazepane nitrogen and a 4-bromophenyl ring, and also carries an N4-methyl group on the diazepane ring. This structural divergence produces a larger tPSA for the sulfonyl-linked analog due to the additional sulfonyl oxygen atoms, and introduces an extra rotatable bond at the S–N linkage, altering conformational flexibility. The target compound's computed tPSA is 53 Ų with 4 rotatable bonds [1], whereas the sulfonyl-bridged analog (CAS 486422-31-5, MW 333.24, C12H17BrN2O2S) has a predicted higher tPSA (estimated 66–75 Ų) owing to the additional sulfonyl group . Furthermore, the N4-methyl group on the comparator's diazepane ring eliminates one hydrogen-bond donor and alters basicity (pKa of the secondary amine), which can affect solubility and salt formation behavior .

Scaffold topology Conformational restriction tPSA optimization

Bromine Position and Electronic Environment: Cross-Coupling Reactivity Differentiation at the 5-Position

The bromine atom in the target compound occupies the 5-position of the phenyl ring, situated ortho to the 1,4-diazepane nitrogen and para to the electron-withdrawing methylsulfonyl group. This electronic environment renders the C–Br bond particularly activated toward oxidative addition in palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig, etc.) relative to bromine atoms in less electron-deficient positions [1]. In contrast, commercial analog CAS 1183118-31-1 (1-[(3-bromobenzene)sulfonyl]-4-methylhomopiperazine, available from Sigma Aldrich at 95% purity) places the bromine at the meta position of a phenyl ring connected via a sulfonyl linker, which reduces electronic activation for cross-coupling and shifts the substitution vector by approximately 120° relative to the diazepane ring . This positional change fundamentally alters the geometry of any downstream coupling products. Additionally, the target compound is available at NLT 98% purity (MolCore) with documented QC standards (Q/HWC032-2020) , compared to the 95% baseline purity of the Sigma Aldrich comparator, reducing the impurity burden in subsequent synthetic steps.

Synthetic chemistry Cross-coupling Building block utility

1,4-Diazepane Scaffold as Privileged Chemotype in BET Bromodomain and Factor Xa Inhibitor Patents: Class-Level Target Engagement Potential

The 1,4-diazepane (homopiperazine) ring system constitutes a recognized privileged scaffold in multiple patent families. The Dana-Farber Cancer Institute patent family (US20170145023A1 / JP2017526741A / US 10,308,653 B2) explicitly claims substituted 1,4-diazepane derivatives as binders of bromodomains and BET proteins (BRD2, BRD3, BRD4, BRDT), with applications in proliferative diseases, cardiovascular diseases, and viral infections [1]. Concurrently, the 1,4-diazepane scaffold has been validated as a factor Xa (fXa) inhibitor P4 moiety, with compound YM-96765 (a 1,4-diazepane derivative) achieving fXa IC50 = 6.8 nM and demonstrating effective antithrombotic activity without prolonging bleeding time [2]. While the specific compound CAS 1020722-24-0 has not been individually profiled in these patents (ZINC confirms no known activity in ChEMBL 20 [3]), its substitution pattern—bromo at position 5 for potential halogen bonding or further derivatization, methylsulfonyl as a hydrogen-bond acceptor anchor, and the unsubstituted secondary amine for salt formation or conjugation—maps onto key pharmacophoric elements described in both the BET bromodomain and factor Xa inhibitor SAR landscapes [1][2].

BET bromodomain inhibition Epigenetic therapeutics Factor Xa inhibition

Unsubstituted Secondary Amine vs. N4-Methylated Diazepane: Salt Formation, Derivatization, and pKa Differentiation

The target compound retains a free secondary amine (N4–H) on the 1,4-diazepane ring, whereas two of its closest commercial analogs (CAS 486422-31-5 and CAS 1183118-31-1) are N4-methylated, eliminating this hydrogen-bond donor and basic center. The presence of the secondary amine in the target compound enables stoichiometric salt formation (HCl, mesylate, tosylate, etc.) for solubility and crystallinity optimization, carbamate/amide conjugation for prodrug strategies, and sulfonylation or reductive amination for library diversification [1]. The pKa of the secondary amine in 1,4-diazepane (predicted ~9.5–10.5) is substantially higher than that of the tertiary N-methylamine in the methylated analogs (predicted pKa ~7.5–8.5), conferring a distinct protonation state at physiological pH that impacts solubility, permeability, and lysosomal trapping potential [2]. The factor Xa inhibitor series by Koshio et al. demonstrated that the 1,4-diazepane N4 substituent profoundly influences both potency and oral bioavailability, with free NH and acylated variants showing >50-fold differences in fXa IC50 [3].

Salt screening Prodrug design Amine basicity

Recommended Procurement and Application Scenarios for 1-(5-Bromo-4-methanesulfonyl-2-methylphenyl)-1,4-diazepane (CAS 1020722-24-0)


Divergent Library Synthesis via Pd-Catalyzed Cross-Coupling at the Electron-Activated 5-Bromo Position

The bromine atom para to the electron-withdrawing methylsulfonyl group provides an electronically activated handle for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions. Researchers procuring this compound at NLT 98% purity (per vendor COA standard Q/HWC032-2020) benefit from reduced palladium catalyst poisoning and cleaner reaction profiles compared to lower-purity commercial alternatives. The direct N-aryl linkage to the 1,4-diazepane core ensures that coupling products retain the conformational and hydrogen-bonding properties of the scaffold, enabling systematic SAR exploration of the aryl vector.

BET Bromodomain and Epigenetic Probe Development Leveraging the Privileged 1,4-Diazepane Pharmacophore

The 1,4-diazepane ring system is explicitly claimed in multiple granted patents (US 10,308,653 B2, JP2017526741A) as a bromodomain-binding scaffold [1]. The target compound's trisubstituted phenyl pattern—bromo for halogen bonding or further elaboration, methylsulfonyl as a hydrogen-bond acceptor anchor, and ortho-methyl for conformational restriction—maps onto key pharmacophoric elements described in BET inhibitor SAR. Procurement of this specific compound (rather than sulfonyl-linked or N4-alkylated analogs) preserves the secondary amine HBD and direct N-aryl geometry that maximize binding pocket complementarity potential.

Salt Form and Prodrug Screening Enabled by the Free Secondary Amine

Unlike N4-methylated homopiperazine analogs (CAS 486422-31-5, CAS 1183118-31-1), the target compound retains a free secondary amine (confirmed by SMILES: N2CCCNCC2 [2]), enabling stoichiometric salt formation with pharmaceutically acceptable counterions (HCl, mesylate, besylate, tosylate) for solubility and dissolution rate optimization. This functionality also permits carbamate prodrug construction and sulfonamide library synthesis, directly relevant to the factor Xa inhibitor prodrug strategies validated by Koshio et al., where amidoxime prodrugs of 1,4-diazepane derivatives achieved oral anticoagulant activity [3].

Physicochemical Property Benchmarking for CNS vs. Peripheral Target Triage

With a computed logP of 2.069, tPSA of 53 Ų, and one hydrogen-bond donor [4], the target compound falls within favorable ranges for both CNS penetration (tPSA < 70 Ų) and oral bioavailability (logP 1–3). Researchers evaluating this scaffold for CNS targets (e.g., orexin receptors, where N,N-disubstituted 1,4-diazepane antagonists have demonstrated receptor binding [5]) can use the target compound as a physicochemical baseline, comparing it against the higher-tPSA sulfonyl-bridged analog (CAS 486422-31-5) to triage between peripheral and CNS-enabled chemical series.

Quote Request

Request a Quote for 1-(5-Bromo-4-methanesulfonyl-2-methylphenyl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.